Acetic anhydride-d6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,2,2-trideuterioacetyl) 2,2,2-trideuterioacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-3(5)7-4(2)6/h1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDIJRYMOXRFFG-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OC(=O)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168111 | |
| Record name | (2H3)Acetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16649-49-3 | |
| Record name | Acetic-2,2,2-d3 acid, 1,1′-anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16649-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H3)Acetic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016649493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H3)Acetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2H3]acetic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.982 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Preparative Methodologies for Acetic Anhydride D6
Chemical Synthetic Pathways
The preparation of acetic anhydride-d6 primarily involves the use of deuterated precursors, which can be manipulated through several established chemical reactions.
Preparation from Deuterated Acetic Acid Derivatives
One of the most common routes to this compound involves the dehydration of deuterated acetic acid (acetic acid-d4). This process is analogous to the industrial production of non-labeled acetic anhydride (B1165640). numberanalytics.comintratec.us Various dehydrating agents can be employed to facilitate this reaction, with phosphorus pentoxide (P₂O₅) being a frequently used and effective option. ijraset.com The reaction proceeds by mixing deuterated acetic acid with the dehydrating agent, followed by heating and subsequent distillation of the resulting this compound. ijraset.com
Another approach within this category is the reaction of ketene (B1206846) with deuterated acetic acid. google.com Ketene, which can be generated by the pyrolysis of acetone (B3395972) or acetic acid, reacts readily with acetic acid-d4 to form this compound. intratec.us
A summary of common dehydrating agents used in the synthesis of acetic anhydride from acetic acid is presented below:
| Dehydrating Agent | Efficacy | Notes |
| Phosphorus Pentoxide (P₂O₅) | High | Commonly used for laboratory-scale synthesis. ijraset.com |
| Sulfuric Acid (H₂SO₄) | Moderate | Can be used, but may require careful control of reaction conditions. |
| Ketene (CH₂=C=O) | High | Efficient, but ketene is a noxious and reactive gas. google.com |
Utilization of Deuterated Acetyl Halides and Corresponding Salts
An alternative and widely employed synthetic strategy involves the reaction of a deuterated acetyl halide with a deuterated acetate (B1210297) salt. cdnsciencepub.comprepchem.comyoutube.com A common example is the reaction between acetyl-d3 chloride and sodium acetate-d3. cdnsciencepub.com In this method, both the acetyl-d3 chloride and the sodium acetate-d3 are typically prepared from acetic acid-d4. cdnsciencepub.com The reaction involves the dropwise addition of acetyl-d3 chloride to the dry sodium acetate-d3 salt, followed by distillation to isolate the this compound. cdnsciencepub.com This method is advantageous as it often leads to high yields and purity.
The general reaction is as follows: CD₃COCl + CD₃COONa → (CD₃CO)₂O + NaCl
Considerations for High Isotopic Purity Synthesis
Achieving high isotopic purity (typically >95%) is critical for many applications of this compound. nih.gov The primary factor influencing isotopic enrichment is the purity of the deuterated starting materials. wakefieldchemistryconsulting.com For instance, when synthesizing from deuterated acetic acid, the isotopic enrichment of the final product is directly dependent on the enrichment of the initial acetic acid-d4.
Several challenges can lead to a reduction in isotopic purity. One major issue is isotopic exchange with protic solvents or atmospheric moisture. Therefore, all reactions must be conducted under strictly anhydrous conditions. chembk.comcdnsciencepub.com The presence of even trace amounts of water can lead to the formation of partially deuterated or non-deuterated acetic anhydride.
Furthermore, the choice of synthetic route and reaction conditions can impact the final isotopic enrichment. Some synthetic methods may be more prone to side reactions that can introduce protium (B1232500) into the molecule. Careful selection of reagents and purification of intermediates are crucial steps to minimize isotopic dilution. wakefieldchemistryconsulting.comcdnsciencepub.com
Scalability of Deuterated Anhydride Production for Research Applications
The demand for deuterated compounds, including this compound, for research and development, particularly in the pharmaceutical industry, has been growing. nih.govnih.gov This has necessitated the development of scalable and robust synthetic methodologies. While laboratory-scale synthesis often focuses on achieving the highest possible purity, large-scale production must also consider cost-effectiveness, safety, and efficiency. nih.govresearchgate.net
Continuous-flow chemistry has emerged as a promising technology for the scalable production of deuterated compounds. nih.govx-chemrx.com Flow reactors offer precise control over reaction parameters, enhanced mixing, and improved safety, especially when handling hazardous reagents. nih.gov These systems can be particularly advantageous for reactions involving gas-liquid-solid mixtures and can facilitate catalyst recycling, leading to more sustainable and economical processes. nih.gov The development of methodologies for large-scale deuterium (B1214612) labeling is crucial for industrial applications, and technologies that are reliable, robust, and scalable are of high interest. nih.gov For instance, nanostructured iron catalysts have been shown to be effective for the scalable deuteration of various organic molecules using inexpensive D₂O. nih.gov
Purification and Isolation Protocols for Deuterated Acetic Anhydride
The final step in the preparation of this compound is its purification and isolation. Fractional distillation is the most common method used to purify the crude product. atamanchemicals.comgoogle.com This technique separates the this compound from unreacted starting materials, byproducts, and any remaining solvents based on differences in their boiling points. The boiling point of this compound is approximately 138-140 °C. chembk.com
To remove acidic impurities like acetic acid, the crude anhydride can be refluxed with dehydrating agents such as calcium carbide (CaC₂) or magnesium filings before distillation. atamanchemicals.com Another method involves distillation from quinoline (B57606) to remove acetic acid. atamanchemicals.com For rapid purification, shaking the crude product with phosphorus pentoxide, followed by separation and then shaking with dry potassium carbonate before fractional distillation, can be effective. atamanchemicals.com
The purity of the final product is often assessed using various analytical techniques. The permanganate (B83412) number and color number (APHA test) are used to measure the content of reducing substances and color impurities, respectively. google.com For a deuterated compound, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry are essential to confirm the chemical structure and determine the degree of isotopic enrichment. nih.gov
A comparison of purification techniques is provided below:
| Purification Method | Purpose | Key Considerations |
| Fractional Distillation | Primary purification to separate components by boiling point. atamanchemicals.comgoogle.com | Requires an efficient distillation column for good separation. atamanchemicals.com |
| Refluxing with Dehydrating Agents | Removal of residual deuterated acetic acid. atamanchemicals.com | Choice of agent depends on the specific impurities present. |
| Azeotropic Distillation | Removal of acetic acid using a solvent like toluene. atamanchemicals.com | The azeotrope is removed, and the remaining anhydride is distilled. |
| Treatment with K₂CO₃ | Neutralization of acidic impurities. atamanchemicals.com | Used in conjunction with distillation for enhanced purity. |
Applications in Advanced Organic Synthesis and Mechanistic Elucidation
Deuterium (B1214612) Labeling Strategies in Complex Molecular Architectures
The introduction of deuterium into complex molecules via acetic anhydride-d6 provides a non-radioactive, stable isotopic label. This labeling is instrumental in a variety of analytical techniques, particularly those coupled with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Deuterium labeling with this compound is a key strategy for tracking the metabolic fate of compounds. escholarship.org By replacing hydrogen with deuterium, researchers can follow the transformation of a labeled substrate through complex biological pathways. escholarship.org This approach, known as Deuterium Metabolic Imaging (DMI), allows for the three-dimensional observation of metabolic processes in both healthy and diseased states. escholarship.org For instance, deuterated acetate (B1210297) has been used to investigate hepatic metabolism and tricarboxylic acid (TCA) cycle activity. nih.gov The label from deuterated acetate can be traced to downstream metabolites like glutamate (B1630785) and glutamine, providing insights into substrate fluxes. nih.govnih.gov
In metabolic flux studies, deuterium labeling helps in understanding the turnover of specific molecules. For example, N-acetyl-L-aspartic acid-d3, synthesized using deuterium-labeled acetic anhydride (B1165640), is used as an internal standard for accurate quantification in metabolomics research, particularly in the study of neurological disorders.
This compound is widely used for the acetylation of various biomolecules, including proteins, peptides, and steroids. nih.govcdnsciencepub.com This derivatization serves multiple purposes, from protecting functional groups during synthesis to enabling quantitative analysis.
In proteomics, chemical acetylation with this compound is employed to quantify acetylation stoichiometry. nih.govbiorxiv.org This method involves treating a protein sample with the deuterated reagent, followed by digestion and analysis by mass spectrometry. nih.govbiorxiv.org It allows for the differentiation between endogenously acetylated sites and those that are chemically modified, providing a snapshot of the protein acetylation landscape within a cell. nih.gov Selective Nα-acetylation of peptides can be achieved by controlling reaction conditions, which is useful for peptide identification and sequencing. nih.gov
Steroids are another class of biomolecules frequently acetylated with this compound. cdnsciencepub.com This derivatization is often performed to improve their chromatographic properties or to introduce a label for analytical purposes. researchgate.netgoogle.comnih.gov For example, the synthesis of deuterated steroid acetates allows for their use as internal standards in mass spectrometry-based assays. cdnsciencepub.com
The following table summarizes the applications of this compound in the acetylation of various biomolecules:
| Biomolecule Class | Application of Acetylation with this compound | Research Context |
|---|---|---|
| Proteins/Peptides | Quantifying acetylation stoichiometry, identifying N-terminally blocked peptides. nih.govnih.gov | Proteomics, analysis of post-translational modifications. nih.govbiorxiv.org |
| Steroids | Synthesis of deuterated internal standards, improvement of analytical properties. cdnsciencepub.comnih.gov | Metabolomics, steroid analysis. researchgate.netgoogle.com |
| Amino Acids | Synthesis of labeled internal standards for metabolic studies. | Neuroscience, metabolomics. |
The analysis of carbohydrates and glycosaminoglycans (GAGs) by gas chromatography-mass spectrometry (GC-MS) often requires derivatization to increase their volatility. restek.comchromforum.org Acetylation with acetic anhydride is a common method used for this purpose. restek.comrsc.org The resulting alditol acetates produce a single peak for each derivatized sugar, simplifying chromatographic analysis. restek.com
In the context of GAG analysis, which are complex polysaccharides, thermal instability can lead to the loss of N-sulfo groups. rpi.edu N-acetylation with this compound provides a stable isotopic label to detect and localize these unsubstituted amino groups. rpi.edu This method, followed by enzymatic digestion and mass spectrometry, offers valuable insights into the degradation mechanisms of GAGs like heparin. rpi.edu The introduction of the deuterated acetyl group results in disaccharide products with unique masses that can be readily identified. rpi.edu
Acetylation of Biologically Relevant Compounds with this compound
Investigation of Reaction Mechanisms through Kinetic Isotope Effects (KIE)
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. libretexts.orgsnnu.edu.cn It is defined as the ratio of the rate constant of a reaction with a lighter isotope (kH) to that with a heavier isotope (kD), i.e., kH/kD. libretexts.org The magnitude of the KIE can provide information about bond breaking and formation in the rate-determining step of a reaction. princeton.edulibretexts.org
A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. libretexts.orgprinceton.edu For C-H bond cleavage, a normal primary KIE is typically in the range of 1 to 8. libretexts.org A large KIE value is a strong indication that the C-H bond is being broken in the slowest step of the reaction. libretexts.orgepfl.ch For example, a kH/kD of 6.7 was observed in the E2 elimination reaction of 2-bromopropane, supporting a mechanism where the C-H bond is broken in the concerted rate-determining step. libretexts.org
A secondary kinetic isotope effect (SKIE) arises when the isotopic substitution is at a position where the bond is not broken or formed during the rate-determining step. princeton.eduwikipedia.org SKIEs are generally smaller than primary KIEs but can still provide valuable mechanistic information. wikipedia.org They often result from changes in hybridization or hyperconjugation at the labeled position between the ground state and the transition state. princeton.edu For instance, SKIEs can be used to distinguish between SN1 and SN2 reaction mechanisms. wikipedia.org
The table below outlines the types of deuterium kinetic isotope effects and their mechanistic implications:
| KIE Type | Definition | Typical kH/kD Value | Mechanistic Implication |
|---|---|---|---|
| Primary (PKIE) | Isotopic substitution at a site of bond cleavage in the rate-determining step. princeton.edu | > 1 (Normal) | The X-H/D bond is broken in the rate-determining step. libretexts.orgepfl.ch |
| Secondary (SKIE) | Isotopic substitution at a site where no bond is broken in the rate-determining step. princeton.edu | Close to 1 (Normal or Inverse) | Reflects changes in the electronic or steric environment (e.g., hybridization) at the transition state. princeton.eduwikipedia.org |
| Inverse | kH/kD < 1 | < 1 | Can occur in equilibria preceding the rate-determining step or when the transition state has a stiffer bending vibration than the ground state. wikipedia.orgresearchgate.net |
Deuterium KIEs are particularly useful in studying hydrogen atom transfer (HAT) and addition reactions. researchgate.net In HAT reactions, a large primary KIE is often observed, indicating that the C-H bond cleavage is the rate-determining step. researchgate.net Unusually large KIE values (>>7) can suggest quantum tunneling of the hydrogen atom. nih.gov
In contrast, the absence of a significant primary KIE in reactions involving aromatic compounds, such as the reaction of hydrogen atoms with benzene (B151609), suggests that the rate-determining step does not involve H-atom abstraction from the ring. aip.org Instead, it points towards an addition mechanism where the atom adds to the benzene ring. aip.org The study of KIEs in such systems helps to distinguish between different potential reaction pathways, such as concerted versus stepwise mechanisms. researchgate.net
Studies on Proton Transfer and Tunneling Phenomena in Hydrogen-Bonded Systems
In the presence of trace water, this compound readily hydrolyzes to form deuterated acetic acid (CD₃COOD), which can self-assemble into cyclic dimers through strong hydrogen bonds (or in this case, deuterium bonds). These well-defined, hydrogen-bonded systems have become model subjects for investigating the fundamental nature of proton transfer, a process central to countless chemical and biological reactions. researchgate.net The substitution of hydrogen with deuterium significantly alters the mass of the particle being transferred, making isotope effects particularly pronounced and revelatory.
Theoretical studies using methods like Car-Parrinello Molecular Dynamics (CPMD) on acetic acid dimers have shown that the double proton transfer process is asynchronous and is coupled with several low-frequency intermolecular vibrational modes. researchgate.net The study of such deuterated systems is crucial for understanding quantum tunneling, where a particle passes through a potential energy barrier rather than surmounting it. Comparing the transfer rates of protons (H) versus deuterons (D) reveals large kinetic isotope effects, which are a hallmark of tunneling. researchgate.net
Furthermore, deuteration can lead to subtle but significant changes in the geometry of the hydrogen bond itself, a phenomenon known as the geometric isotope effect (GIE). nih.gov Upon deuteration, the distance between the donor and acceptor atoms in O-H···O hydrogen bonds often increases. nih.gov In complex hydrogen-bonded networks, these small local changes can accumulate and even lead to the emergence of new crystalline phases, an effect known as isotopic polymorphism. nih.gov Detailed NMR studies on complexes involving acetic acid have been instrumental in characterizing these fluxional hydrogen-bonded systems and quantifying the geometric and isotopic effects. nih.gov
Table 1: Research Findings on Proton and Deuteron (B1233211) Transfer in Acetic Acid Systems
| Research Focus | Methodology | Key Finding | Reference(s) |
|---|---|---|---|
| Double Proton Transfer | Car-Parrinello Molecular Dynamics (CPMD) | Transfer is an asynchronous process coupled to low-frequency intermolecular vibrations. | researchgate.net |
| Quantum Tunneling | Kinetic Isotope Effect Studies | Large kinetic isotope effects (HH/HD, HD/DD) indicate significant proton tunneling. | researchgate.net |
| Geometric Isotope Effect | X-ray Diffraction, Solid-State NMR | Deuteration increases the donor-acceptor distance in O-H···O bonds, potentially altering crystal structures. | nih.gov |
| Proton Translocation | Time-Resolved Fluorescence | In complexes with molecules like 6-hydroxyquinoline, excited-state proton transfer occurs along the hydrogen bond. | nih.gov |
Mechanistic Insights into Transition-Metal Catalyzed Transformations (e.g., C-H and C-C Bond Activation)
The use of this compound and its derivative, deuterated acetic acid (often denoted as AcOH-d4 or AcOD), is a powerful strategy for elucidating the mechanisms of transition-metal catalyzed reactions. By tracking the position of the deuterium label in reaction products and intermediates, chemists can deduce the sequence of bond-breaking and bond-forming events.
C-H Bond Activation: In transition metal-catalyzed C-H activation, a catalyst cleaves a typically inert carbon-hydrogen bond and replaces the hydrogen with a new functional group. Deuterated acetic acid is frequently used as a deuterium source and a mechanistic probe in these reactions. researchgate.netrsc.orgnih.gov For instance, in platinum(II)-catalyzed H/D exchange of benzene, kinetic and mass spectrometry studies using acetic acid-d4 demonstrated that a Pt(II)-acetato complex is the catalyst's resting state. ethz.chacademie-sciences.fracademie-sciences.fr The mechanism involves the acetate ligand acting as a "proton shuttle," where it assists in the C-H cleavage step by accepting a proton from the substrate and, after exchanging it for a deuteron from the solvent, delivering a deuteron back to the substrate. academie-sciences.fracademie-sciences.fr
Similarly, palladium-catalyzed deuteration of arenes often employs deuterated acetic acid. researchgate.netrsc.org The reaction proceeds through a directing group-assisted C-H activation, where a functional group on the substrate coordinates to the palladium center, guiding the C-H cleavage to a specific position. The reversibility of this C-H cleavage step can be confirmed by observing deuterium incorporation into the starting material when the reaction is conducted in the presence of deuterated acetic acid. chinesechemsoc.org
C-C Bond Activation: The activation of strong carbon-carbon bonds is a more challenging but increasingly important transformation. Isotopic labeling studies are vital here as well. In a palladium-catalyzed cross-coupling involving the C-C bond activation of cyclopropanol (B106826), a deuterated version of the cyclopropanol was synthesized and reacted. chemrxiv.org The observed distribution of deuterium in the products provided conclusive evidence that the ortho-bromoaniline co-reactant also functioned as the terminal oxidant in the catalytic cycle, a crucial mechanistic detail. chemrxiv.org
Table 2: Examples of Mechanistic Elucidation using Deuterated Acetic Anhydride/Acid
| Catalyst System | Transformation | Mechanistic Insight | Reference(s) |
|---|---|---|---|
| Pt(II) complexes | C-H deuteration of benzene | Acetate ligand acts as a H/D shuttle; C-H activation is the rate-determining step. | ethz.chacademie-sciences.fracademie-sciences.fr |
| Pd(II) complexes | meta-C-H deuteration of arenes | Pyrimidine-based directing group facilitates selective C-H activation. | researchgate.net |
| Rh(I) complexes | Decarbonylative dehydration | Deuterium incorporation into the alkene product confirmed the reaction pathway. | whiterose.ac.uk |
| Pd(II) complexes | C-C activation of cyclopropanol | Deuterium labeling pattern revealed the role of the coupling partner as an oxidant. | chemrxiv.org |
Role as a Deuterium Source in Catalytic Systems and Organic Transformations
Beyond its role as a mechanistic probe, this compound is a widely used and practical reagent for introducing deuterium into organic molecules. researchgate.net Its commercial availability and utility as a source for both deuterated acetyl groups (CD₃CO) and deuterated methyl groups (CD₃) make it a versatile tool. scribd.comresearchgate.netcdnsciencepub.com
A notable application is in the rhodium-catalyzed C-H trideuteromethylation of indoles, where this compound serves as the source of the -CD₃ group. researchgate.net This reaction demonstrates the ability to use the reagent for installing deuterated functional groups, not just for H/D exchange. The process involves the activation of a C-H bond and subsequent coupling with the deuterated fragment derived from the anhydride. researchgate.net
In numerous palladium-catalyzed reactions, deuterated acetic acid (formed from the anhydride) is the preferred deuterium source for the site-selective deuteration of arenes and heterocycles. rsc.orgacs.org For example, directing-group-free palladium catalysis in the presence of deuterated acetic acid enables the efficient deuteration of indoles at the C2 and C3 positions. acs.org This method is valuable for late-stage functionalization, allowing for the introduction of deuterium into complex, drug-like molecules to study their metabolic profiles or to create novel therapeutic candidates. researchgate.nettcgls.com The synthesis of deuterated steroids has also been accomplished by using this compound for acetylation, showcasing its applicability to complex natural product chemistry. cdnsciencepub.com
Table 3: Applications of this compound as a Deuterium Source
| Substrate Class | Catalyst/Conditions | Position of Deuteration | Reference(s) |
|---|---|---|---|
| Indoles | Rhodium(I) | C7-trideuteromethylation | researchgate.net |
| Phenylacetic Acids | Palladium(II) | ortho-C-H position | rsc.org |
| Indoles | Palladium(II) / Acetic Acid-d4 | C2 and C3 positions | acs.org |
| Steroid Alcohols | Acetylation | Acetoxy group (-OCOCD₃) | cdnsciencepub.com |
| Arenes (with directing groups) | Palladium(II) / Acetic Acid-d4 | meta-C-H position | researchgate.net |
Integration in Advanced Analytical Chemistry and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
The presence of deuterium (B1214612) in acetic anhydride-d6 provides a unique spectroscopic signature that is leveraged in various NMR applications, from assessing isotopic purity to enabling precise quantification.
Deuterium (²H) NMR spectroscopy is a direct method for analyzing the extent and position of deuterium labeling in a molecule. For this compound, ²H NMR is instrumental in determining its isotopic enrichment, a critical quality parameter for its use as a derivatizing agent and internal standard. The technique provides a quantitative measure of the deuterium content, ensuring the accuracy of subsequent analyses that rely on the isotopic label.
In structural analysis, ²H NMR can be used to confirm the site of deuteration. For instance, in the synthesis of deuterated pyruvic acid using this compound, a ²H NMR spectrum showing a singlet at approximately 2.5 ppm (in D₂O) confirms the presence of the deuterated acetyl group (CD₃). uni-goettingen.de This application is crucial for verifying the successful synthesis of deuterated molecular probes and other labeled compounds.
¹³C NMR spectroscopy provides complementary information. The carbonyl carbon of the introduced deuterated acetyl group will have a characteristic chemical shift, and the methyl carbon will appear as a multiplet due to coupling with deuterium. For example, the ¹³C NMR spectrum of 1,1-¹³C-acetic anhydride-d6 shows signals at approximately 25.6 ppm for the deuterated methyl carbon (CD₃) and at 170.2 ppm and 203.4 ppm for the carbonyl carbons in D₂O. uni-goettingen.de These spectral features confirm the structure of the deuterated acetyl moiety and can be used to assess the purity of the labeled compound. science.gov
Table 1: Representative NMR Data for this compound and Related Compounds
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| This compound | ²H | D₂O | ~2.5 | Singlet | uni-goettingen.de |
| 1,1-¹³C-acetic anhydride-d6 | ¹³C | D₂O | 25.6 (CD₃), 170.2 (CO), 203.4 (CO) | - | uni-goettingen.de |
| Acetyl chloride (non-deuterated) | ¹H | CDCl₃ | 2.66 | - | e-bookshelf.deepdf.pub |
| Acetyl chloride (non-deuterated) | ¹³C | CDCl₃ | 33.69 (CH₃), 170.26 (CO) | - | e-bookshelf.deepdf.pub |
Quantitative NMR (qNMR) is a powerful method for determining the concentration of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard. While this compound is primarily a derivatizing agent, the principles of using deuterated compounds are central to qNMR. Deuterated solvents like DMSO-d6 are almost universally used in NMR to provide a field-frequency lock signal and to dissolve the analyte without introducing interfering proton signals.
The use of deuterated reagents like this compound in conjunction with qNMR allows for the precise quantification of derivatized molecules. The high isotopic purity of both the reagent and the solvent is paramount for the accuracy of these measurements.
1H and 13C NMR for Confirmation of Derivatization and Purity Assessment in Deuterated Systems
Mass Spectrometry (MS) Based Methodologies
In mass spectrometry, this compound is a valuable tool for isotope-coded derivatization, which enables differential and quantitative analysis of various molecules, from metabolites to proteins.
Isotope-coded derivatization involves labeling different sample groups with isotopically light (e.g., acetic anhydride) and heavy (e.g., this compound) reagents. researchgate.net When the samples are mixed and analyzed by LC-MS/MS, the derivatized analytes appear as pairs of peaks with a characteristic mass difference. For acetylation with H6- and D6-acetic anhydride (B1165640), this difference is 6 Da for molecules with a single acetylation site. researchgate.net
This strategy is particularly effective for quantitative proteomics and metabolomics. researchgate.net For instance, in differential proteomic analysis, one cell state can be labeled with the light reagent and another with the heavy reagent. researchgate.net The relative intensity of the isotopic peaks in the mass spectrum directly corresponds to the relative abundance of the analyte in the two samples. researchgate.net This approach has been used to quantify changes in protein N-terminal acetylation and neuropeptide levels. researchgate.netresearchgate.net The method offers a linear dynamic range and high sensitivity, allowing for the detection of subtle changes in complex biological systems. researchgate.net
Table 2: Applications of this compound in Isotope-Coded Derivatization
| Application Area | Labeling Strategy | Mass Shift (Da) | Analytical Platform | Key Findings | Reference(s) |
| Proteomics | N-terminal acetylation of guanidinated peptides | 3 (d3-acetyl) | MALDI-MS | Enables specific identification and quantification of N-terminal peptides. | researchgate.netresearchgate.net |
| Proteomics | Differential labeling of mitochondrial proteins | 6 (D6-acetic anhydride) | LC-MS/MS | Quantitative comparison of proteomes from different cell samples. | researchgate.net |
| Metabolomics | Derivatization of metabolites | Varies | LC-MS/MS | Enables metabolite fingerprinting and relative quantification. | nih.gov |
| Chromatin Biology | Chemical derivatization of histones | Varies | MS | Allows for Arg-C-like digestion with trypsin, facilitating analysis of histone post-translational modifications. | unimi.it |
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like carbohydrates or amino acids, derivatization is necessary to increase their volatility and thermal stability. Acetylation with this compound is a common derivatization strategy. researchgate.net
The use of the deuterated reagent provides a distinct advantage in the interpretation of mass spectra. researchgate.net The fragmentation patterns of the deuterated derivatives can be compared with those of their non-deuterated counterparts to elucidate fragmentation pathways and confirm the structure of the analyte. researchgate.net This is particularly useful in metabolic studies where the incorporation of stable isotopes like ¹³C is being traced. researchgate.net The known mass of the deuterated acetyl group helps to distinguish it from the unknown mass shifts caused by metabolic labeling. This approach has been applied to the analysis of fatty acids and various monosaccharides. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Derivatized Analytes
Chromatographic Techniques for Separation and Purity Analysis
Gas Chromatography (GC) is a robust and widely used technique for the assay determination and impurity profiling of volatile compounds like acetic anhydride. Standardized methods, such as ASTM E1616, exist for the analysis of non-deuterated acetic anhydride, and these methods are directly applicable to this compound. astm.orgastm.orgkelid1.ir The technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column.
For assay determination, a high-purity sample of this compound is analyzed to determine its percentage purity. The assay is often calculated by difference, where the sum of all identified impurities is subtracted from 100%. celanese.com Common impurities in acetic anhydride include acetic acid, which is its hydrolysis product. In a sample of this compound, this impurity would primarily exist as acetic acid-d4 (CD₃COOD) or partially deuterated variants. Other potential impurities could arise from the manufacturing process, such as propionic anhydride or acetonitrile. kelid1.ir
A flame ionization detector (FID) is commonly used for this analysis due to its high sensitivity to organic compounds and a response that is proportional to the mass of carbon, allowing for reliable quantification. kelid1.ir The separation of this compound from its potential impurities is achieved by selecting an appropriate GC column and temperature program. The deuterated compound will have a slightly different retention time compared to its non-deuterated analog due to the isotopic effect, but it will be well-separated from impurities with different boiling points and polarities. chemrxiv.org
The table below outlines a typical set of GC parameters for the analysis of acetic anhydride, which can be adapted for this compound.
| Parameter | Typical Value / Condition | Purpose |
| Instrument | Gas Chromatograph with FID | Separation and detection of volatile organic compounds. |
| Column | e.g., DB-HeavyWAX, 60 m x 0.25 mm x 0.25 µm | Provides separation of the anhydride from impurities like acetic acid. |
| Carrier Gas | Helium or Nitrogen | Mobile phase to carry the sample through the column. |
| Injector Temperature | 280 - 310 °C | Ensures rapid volatilization of the sample. |
| Detector Temperature | 330 - 360 °C | Prevents condensation and ensures stable detector response. |
| Oven Program | Temperature gradient (e.g., initial hold then ramp) | Optimizes separation of compounds with different boiling points. |
| Injection Volume | 0.1 - 1.0 µL | Amount of sample introduced for analysis. |
| Split Ratio | e.g., 10:1 to 30:1 | Prevents column overloading by diverting a portion of the sample. |
High-Performance Liquid Chromatography (HPLC) is another powerful technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is used as a reagent. While GC is suitable for volatile compounds, HPLC can analyze a wider range of substances, including less volatile impurities or reaction products. rsc.org
For purity analysis, a reversed-phase HPLC method is typically employed. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and a miscible organic solvent like acetonitrile. sielc.comsielc.com this compound, being a relatively polar molecule, will elute relatively quickly under these conditions. Purity is assessed by detecting the main compound peak and any impurity peaks. Detection is commonly performed using an ultraviolet (UV) detector, typically at a low wavelength (e.g., 200-210 nm) to detect the carbonyl chromophore. sielc.comshimadzu.com Suppliers of this compound often specify a minimum purity level as determined by HPLC (e.g., ≥97.5%). avantorsciences.comavantorsciences.com
HPLC is also invaluable for reaction monitoring. For example, in the derivatization of proteins or other biomolecules, a small aliquot of the reaction mixture can be injected into the HPLC system at various time points. By monitoring the decrease in the this compound peak and the corresponding increase in the derivatized product peak, the reaction's progress and completion can be accurately tracked. rsc.org When coupled with a mass spectrometer (LC-MS), this technique becomes even more powerful, allowing for the simultaneous confirmation of the identity of reactants, intermediates, and products based on their mass-to-charge ratio, which is essential when working with isotopically labeled reagents. rsc.org
The following table provides an example of HPLC conditions suitable for the analysis of acetic anhydride.
| Parameter | Typical Value / Condition | Purpose |
| Instrument | HPLC with UV or MS Detector | Separation and detection of compounds in a liquid mobile phase. |
| Column | Reversed-Phase, e.g., Newcrom R1 or Kromasil C18 (250 x 4.6 mm, 5 µm) | Stationary phase for separating compounds based on hydrophobicity. |
| Mobile Phase | Gradient of Water and Acetonitrile (MeCN) | Elutes compounds from the column; gradient allows for separation of components with varying polarities. |
| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |
| Detection | UV at 200-210 nm | Detects the carbonyl functional group present in the anhydride. |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |
| Injection Volume | 2 - 20 µL | Amount of sample introduced for analysis. |
Applications in Materials Science and Polymer Chemistry Research
Chemical Modification of Polymeric Materials
The introduction of acetyl groups can significantly alter the surface properties, solubility, and biocompatibility of polymeric materials. Acetic anhydride-d6 is instrumental in studying these modification processes.
Poly(amidoamine) (PAMAM) dendrimers are hyperbranched polymers with a well-defined structure and a high density of surface functional groups, typically primary amines. Acylation of these terminal amines with acetic anhydride (B1165640) is a common strategy to modify their properties, such as reducing cytotoxicity for biomedical applications. researchgate.netresearchgate.net
Research has been conducted on the modification of PAMAM dendrimers through acylation with both standard acetic anhydride and its deuterated counterpart, this compound. osu.edu These studies utilize spectroscopic methods like ¹H and ¹³C NMR, as well as vibrational spectroscopy (IR and Raman), to characterize the resulting acetylated dendrimers (AcPAMAM). The use of d6-acetic anhydride allows for unambiguous confirmation of the acylation reaction and detailed structural analysis. osu.edu The acetylation of the primary amines on the dendrimer surface reduces the positive surface charge, which is believed to decrease the material's toxicity. researchgate.net For instance, studies on G5 PAMAM dendrimers show that acetylation with acetic anhydride produces modified polymers with improved biocompatibility. researchgate.netresearchgate.net In one study, a generation 0 (G0) PAMAM dendrimer was successfully modified by acylation with d6-acetic anhydride, and the resulting product was thoroughly analyzed using NMR and vibrational spectroscopy. osu.edu
| Dendrimer | Modifying Agent | Analytical Technique | Key Findings | Reference |
|---|---|---|---|---|
| PAMAM G0 | d6-Acetic Anhydride | ¹H NMR, ¹³C NMR, IR, Raman | Successful acylation confirmed by changes in chemical shifts and vibrational spectra corresponding to the deuterated acetyl group. | osu.edu |
| PAMAM G4 | Acetic Anhydride | ¹H NMR (in DMSO-d6) | Characterization of partially and fully acetylated dendrimers, quantifying the degree of acetylation. | nih.gov |
| PAMAM G5 | Acetic Anhydride | - | Acetylation of primary amines to produce acetylated PAMAM for applications like siRNA delivery. | researchgate.netresearchgate.net |
Acetic anhydride is a key reagent in the synthesis of anhydride-based prodrugs, where a carboxylic acid-containing drug is chemically linked to a polymeric backbone. This strategy aims to create sustained-release drug delivery systems and mask the acidic group of the drug, which can cause local irritation. nih.gov
The synthesis typically involves a dehydration reaction facilitated by acetic anhydride, which forms a mixed anhydride between the drug and the carboxylic acid moieties on the polymer. nih.gov For example, ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), has been successfully conjugated to various acrylic polymers (e.g., Eudragit® L-100) using this method. The resulting polymer-drug conjugates form an anhydride bond that hydrolyzes to release the active drug over time. nih.govresearchgate.net The reaction yields are often high (75–95%), with significant drug loading capacities. nih.gov
In this context, this compound can be employed to investigate the reaction mechanism and the subsequent hydrolysis and drug release kinetics. By tracking the deuterated acetate (B1210297) released during hydrolysis, researchers can precisely quantify the rate and extent of drug release using techniques like HPLC-MS. nih.gov
| Polymer Backbone | Dehydrating Agent | Reaction Conditions | Drug Loading | Reference |
|---|---|---|---|---|
| Eudragit® L-100 (Linear) | Acetic Anhydride | Refluxed in acetic anhydride for 3 h. | Up to 30% (w/w) | nih.gov |
| Poly(acrylic acid) (PAA) (Cross-linked) | Acetic Anhydride | Refluxed in acetic anhydride and dichloromethane (B109758) for 6 h. | - | nih.gov |
| Various acrylic polymers | Acetic Anhydride | Dehydration reaction. | - | researchgate.net |
Acylation of Dendritic Polymers (e.g., PAMAM dendrimers)
Polymerization and Copolymerization Reactions Involving Acetic Anhydride
Recent research has revealed that acetic anhydride, typically considered a stable molecule, can undergo self-polymerization and copolymerization under specific conditions to form novel functional materials. acs.orgresearchgate.netacs.org
Under hydrothermal conditions in a closed reactor at elevated temperatures (e.g., 200-250°C), acetic anhydride can polymerize to form a cross-linked polyketone condensate. acs.orgacs.orgresearchgate.net This process represents a simplified pathway to oxygen-rich, carbon-based porous organic polymers (POPs). acs.org These materials are characterized by high specific surface area and microporosity. mpg.de
Furthermore, acetic anhydride can be copolymerized with other molecules to introduce specific functionalities. A notable example is the copolymerization with L-histidine. acs.orgresearchgate.net This reaction produces a nitrogen-doped functional nanoporous polymer. The incorporation of nitrogen from the amino acid creates a material with both acidic and basic sites, enhancing its functional properties. acs.orgmpg.de The properties of the resulting polymer, such as particle size and porosity, can be tuned by varying the reaction temperature and time. acs.orgmpg.de
| Reactants | Synthesis Conditions | Resulting Polymer | Key Characteristics | Reference |
|---|---|---|---|---|
| Neat Acetic Anhydride (AA) | 220°C for 72 h | Polyketone condensate | Black precipitate, heterogeneous dispersion. | acs.org |
| Acetic Anhydride (AA) and L-histidine | 200°C for 72 h | Nitrogen-doped nanoporous polymer (HisAA-200) | Microporous material with some mesopores, condensate size ~10 nm. | mpg.de |
| Acetic Anhydride (AA) and L-histidine | 250°C for 72 h | Nitrogen-doped nanoporous polymer (HisAA-250) | Homogeneous porous structure, condensate size ~70 nm. | mpg.de |
The functional porous organic polymers synthesized from acetic anhydride and its comonomers have shown significant potential as metal-free, heterogeneous catalysts. mpg.de The nitrogen-doped polymers derived from the copolymerization of acetic anhydride and L-histidine are particularly effective as acid-base catalysts due to the presence of both acidic (from the polyketone structure) and basic (from the imidazole (B134444) ring of histidine) sites. acs.orgacs.org
These catalysts have been successfully employed in various organic reactions. For example, they have demonstrated high efficiency in cascade reactions, such as an acetal (B89532) hydrolysis followed by a Knoevenagel condensation. acs.orgresearchgate.net They are also capable of catalyzing the cycloaddition of CO₂ to epoxides to form cyclic carbonates with complete conversion, a significant reaction for carbon capture and utilization, without the need for any co-catalysts. acs.orgacs.org The development of these catalysts from inexpensive and readily available precursors like acetic anhydride aligns with the principles of green and sustainable chemistry. mpg.de
| Catalyst | Reaction | Performance | Reference |
|---|---|---|---|
| Nitrogen-doped polymer (from AA and L-histidine) | Acetal hydrolysis-Knoevenagel condensation cascade | Demonstrated acid-base catalytic activity. | acs.orgresearchgate.net |
| Nitrogen-doped polymer (from AA and L-histidine) | CO₂ cycloaddition to epoxides | Complete conversion to cyclic carbonate without a cocatalyst. | acs.orgacs.org |
Bioanalytical and Biomedical Research Applications
Development and Validation of Quantitative Bioanalytical Methods
LC-MS/MS Methods for Drug and Metabolite Quantification in Biological Matrices
Acetic anhydride-d6 is a valuable reagent in the development of robust quantitative bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is primarily used as a derivatizing agent to modify the chemical structure of target analytes, such as drugs and their metabolites, that possess hydroxyl or primary/secondary amine groups. This process, known as derivatization, involves the introduction of a deuterated acetyl group (an acetyl-d3 group) into the molecule. acs.org
Derivatization with this compound is employed to overcome challenges in LC-MS/MS analysis, such as poor chromatographic retention, low ionization efficiency, and significant matrix effects. By converting polar functional groups into less polar acetate (B1210297) esters or amides, the chromatographic behavior of analytes on reversed-phase columns can be significantly improved. ddtjournal.com For example, this technique has been used for the analysis of budesonide (B1683875) in human plasma and is a common strategy for improving the gas chromatography-mass spectrometry (GC-MS) analysis of amphetamines and related compounds by creating more stable and volatile derivatives. ddtjournal.comnih.gov
Furthermore, the introduction of the deuterated acetyl group enhances mass spectrometric detection. ddtjournal.com It provides a specific mass shift and can lead to more favorable fragmentation patterns during tandem mass spectrometry, increasing the selectivity and sensitivity of the assay. acs.org In a study developing a method for vitamin D metabolite fingerprinting, researchers used this compound in a double derivatization process. acs.org This not only allowed for the multiplexed analysis of two samples in a single run but also critically improved the chromatographic separation of important vitamin D epimers on a standard C18 column, a significant challenge in the field. acs.org
The table below provides examples of compound classes that can be derivatized to improve their analytical properties for LC-MS/MS quantification.
| Analyte Class | Functional Group(s) Targeted | Purpose of Derivatization |
| Steroids (e.g., Budesonide) | Hydroxyl | Improve chromatographic properties and sensitivity. ddtjournal.com |
| Vitamin D Metabolites | Hydroxyl | Enhance chromatographic separation of epimers and enable multiplexing. acs.org |
| Amphetamines & Cathinones | Primary/Secondary Amine | Improve chromatographic peak shape and volatility for GC-MS. nih.gov |
| Alcohols | Hydroxyl | Form stable derivatives suitable for GC/MS analysis. |
Utility of Deuterated Analogs as Internal Standards in Pharmacokinetic and Bioequivalence Studies
The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative bioanalysis, particularly for pharmacokinetic (PK) and bioequivalence (BE) studies submitted for regulatory approval. nih.govtandfonline.comwalshmedicalmedia.com this compound is a key reagent for the synthesis of such deuterated internal standards. An ideal internal standard must mimic the analyte's behavior throughout the entire analytical process—from extraction and sample handling to chromatographic separation and mass spectrometric detection—to ensure the highest accuracy and precision. nih.gov
Deuterated analogs of a drug are considered the "gold standard" for internal standards because their physicochemical properties are nearly identical to the unlabeled drug. nih.govacs.org This similarity ensures that any variations, such as sample loss during preparation or fluctuations in instrument response due to matrix effects, affect both the analyte and the internal standard to the same degree. walshmedicalmedia.com By measuring the ratio of the analyte's MS signal to that of the known concentration of the deuterated internal standard, these variations are effectively cancelled out, leading to highly reliable data. walshmedicalmedia.comfda.gov
This approach is crucial for regulated bioanalytical work. For instance, in bioequivalence studies comparing a generic drug to a brand-name drug, regulatory agencies require robust and validated methods to ensure that the pharmacokinetic parameters (like Cmax and AUC) are statistically equivalent. tandfonline.comwalshmedicalmedia.com The use of deuterated internal standards, such as Tramadol-d6, Paracetamol-d4, and Methyldopa-d3, has been successfully applied in such studies to produce high-quality data that meets stringent regulatory acceptance criteria. tandfonline.comwalshmedicalmedia.com The synthesis of deuterated analogs like d5-JPH203 and d3-N-acetyl JPH203 has been reported specifically for their use as internal standards in LC/MS-MS quantification from biological samples during clinical trials. biomedres.us
| Study Type | Purpose of Deuterated Internal Standard | Example | Reference |
| Pharmacokinetics | Accurate determination of drug concentration over time. | Apremilast-D5 for apremilast (B1683926) quantification in rabbit plasma. | ijper.org |
| Bioequivalence | Reliable comparison of generic and innovator drug products. | Methyldopa-D3 for methyldopa (B1676449) quantification in human plasma. | walshmedicalmedia.com |
| Bioequivalence | Simultaneous quantification of two drugs in a fixed-dose combination. | Tramadol-D6 and Paracetamol-D4 for analysis in human plasma. | tandfonline.com |
| Forensic Toxicology | Precise quantification of drugs of abuse in biological matrices. | Buprenorphine-D4, Morphine-D6, Cocaine-D3 for illicit drug analysis. | nih.govresearchgate.net |
Deuterium (B1214612) Labeling for Tracing Metabolic Pathways and Biomolecule Turnover
This compound can serve as a donor of deuterated acetyl groups for metabolic labeling studies aimed at understanding the dynamics of metabolic pathways and the turnover of biomolecules. nih.gov By introducing a stable isotope label, researchers can trace the journey of atoms through complex biochemical networks in vivo or in cell culture. nih.govnih.gov
In this methodology, cells or organisms are supplied with a deuterated precursor, such as D3-acetate, which can be derived from the hydrolysis of this compound. nih.govscbt.com This labeled acetate enters central metabolism and is converted into acetyl-CoA, a key metabolic hub. The deuterated acetyl-CoA is then used by cellular machinery as a building block for the synthesis of a wide array of biomolecules. For example, it is a precursor for de novo synthesis of fatty acids and cholesterol. researchgate.net
By using mass spectrometry to track the rate of incorporation of deuterium into these larger molecules over time, scientists can quantify their synthesis and degradation rates (turnover). nih.gov This approach provides a dynamic view of metabolism that is not achievable with static concentration measurements. For instance, studies have used D2O (heavy water) to label acetyl-CoA and subsequently measure the turnover of acetylated proteins, revealing how post-translational modifications can significantly alter protein stability. researchgate.net Similarly, supplying cells with D3-acetate allows for the quantification of acetylation rates on proteins, including histones, providing insights into epigenetic regulation. nih.gov
Preparation of Labeled Probes for Biological Systems Analysis
Beyond its use in direct metabolic labeling, this compound is a useful synthetic tool for preparing deuterated chemical probes for the analysis of biological systems. These probes are molecules designed to interact with specific targets, such as enzymes or receptors, allowing for the study of their function and activity.
A key application is in the field of activity-based protein profiling (ABPP). nih.govnih.gov ABPP uses reactive chemical probes that covalently bind to the active site of enzymes, providing a direct readout of their functional state. nih.govacs.org Synthesizing a deuterated version of an inhibitor or a probe allows it to be distinguished from its unlabeled counterpart in competitive profiling experiments. In this setup, a biological system is treated with a potential inhibitor before being exposed to a broad-spectrum, reporter-tagged probe. A successful inhibitor will block the probe from binding to its target enzyme, and a deuterated standard can be used to accurately quantify these changes.
While direct examples of using this compound for ABPP probe synthesis are specific to the research context, the principle of using deuterated reagents to create probes is well-established. acs.org For example, deuterated building blocks are used to synthesize probes to study enzyme classes like aldehyde dehydrogenases (ALDHs). acs.org The introduction of deuterium provides a unique mass signature for detection by mass spectrometry, aiding in target identification and inhibitor screening in complex biological samples like cell lysates or tissues. researchgate.net This strategy allows researchers to discover new enzyme functions, identify novel drug targets, and screen for potent and selective inhibitors. nih.govresearchgate.net
Future Directions and Emerging Research Avenues
Exploration of Novel Catalytic Reactions Utilizing Acetic Anhydride-d6
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, and this compound is an ideal reagent for such investigations. The difference in mass between protium (B1232500) and deuterium (B1214612) can lead to different reaction rates, providing insight into bond-breaking and bond-forming steps in the rate-determining step of a reaction.
Future research will likely focus on employing this compound to probe the mechanisms of a wider range of catalytic reactions. For instance, its use in studying hydrolysis reactions has already provided insights into the transition-state structure and the role of solvent molecules. researchgate.net Studies on the hydrolysis of acetic anhydride (B1165640) in the presence of various catalysts, such as strong acids, have been conducted to understand the reaction kinetics. researchgate.net The use of deuterated reactants like this compound in these studies can help to further refine the understanding of the catalytic and non-catalytic reaction pathways. researchgate.net
There is also potential for its use in understanding more complex catalytic systems, such as enzyme-catalyzed reactions or in the development of new synthetic methodologies. For example, in the Polonovski reaction, which involves the reaction of tertiary amine oxides with acetic anhydride, using the deuterated form could help to clarify the finer details of the mechanism. scribd.com Similarly, in the Thiele-Winter reaction for the acetoxylation of quinones, this compound could be used to track the movement of acetyl groups. scribd.com
Recent research has shown that acetic anhydride can be polymerized to form functional porous polymers that can act as acid-base heterogeneous catalysts. acs.org The use of this compound in the synthesis of such materials could lead to catalysts with unique properties or serve as a probe to understand the polymerization mechanism itself.
Advancements in Isotope-Specific Derivatization Agents for Enhanced Analytical Sensitivity
This compound is a valuable reagent for isotope-coded derivatization in mass spectrometry (MS)-based analysis, a technique that significantly enhances analytical sensitivity and accuracy. Derivatization with this compound introduces a known mass shift, allowing for the clear identification and quantification of analytes, especially in complex biological matrices.
An emerging area of research is the development of multiplexed derivatization strategies. For instance, a one-pot double derivatization method has been developed for vitamin D metabolite fingerprinting, using both non-deuterated and deuterated acetic anhydride to enable the simultaneous analysis of multiple samples. acs.org This approach not only increases throughput but can also improve chromatographic separation of challenging isomers. acs.org
Future advancements are expected in the design of new isotope-coded derivatization reagents based on the this compound scaffold. These new reagents could be tailored for specific classes of compounds or designed to improve ionization efficiency, further boosting sensitivity. The development of new isobaric labeling reagents for quantitative proteomics is an active area of research, with a focus on increasing multiplexing capacity and reducing costs. mdpi.com this compound and related compounds are key components in some of these strategies. mdpi.com
The stability of acetylated derivatives compared to other derivatives like silyl (B83357) compounds makes this compound an attractive choice for robust analytical methods. sigmaaldrich.com Research into expanding the application of this compound for the derivatization of a wider range of analytes, including pharmaceuticals, environmental contaminants, and biomarkers, is anticipated. For example, it has been used in the analysis of 6-acetylmorphine, a key metabolite of heroin. oup.com
| Application Area | Analyte Class | Key Advantage of this compound | Research Focus |
| Metabolomics | Vitamin D Metabolites | Enables multiplexed analysis and improved chromatographic separation. acs.org | Development of high-throughput clinical assays. acs.org |
| Proteomics | Peptides | Used in isotope-coded protein labeling for quantitative analysis. mdpi.com | Design of novel, cost-effective isobaric tags with higher multiplexing. mdpi.com |
| Drug Analysis | 6-Acetylmorphine | Forms stable derivatives for GC-MS analysis. oup.com | Optimization of derivatization conditions for improved accuracy. oup.com |
| Neurochemistry | N-Acetyl-L-aspartic acid | Serves as an internal standard for accurate quantification. | Standardization of analytical methods in neurochemical research. |
Integration of Computational Chemistry with Experimental Studies of Deuterated Systems
The synergy between computational chemistry and experimental studies is a powerful approach for gaining a deep understanding of chemical systems. This compound is an excellent model system for such integrated studies. Computational methods, such as density functional theory (DFT) and Møller-Plesset perturbation theory, can be used to predict the vibrational spectra and thermodynamic properties of deuterated molecules. researchgate.net
These theoretical predictions can then be compared with experimental data from techniques like Fourier-transform infrared (FTIR) and near-infrared (NIR) spectroscopy to validate the computational models and provide a more detailed interpretation of the experimental results. researchgate.netirb.hr For example, computational studies have been used to investigate the hydrolysis of acetic anhydride and to model the structure of its complex with water. researchgate.netacs.org The use of this compound in these studies can provide a more stringent test of the theoretical models due to the significant effect of isotopic substitution on vibrational frequencies.
Future research will likely see a greater integration of computational and experimental approaches to study reactions involving this compound. This could include:
Modeling Kinetic Isotope Effects: Predicting the KIE for reactions involving this compound to gain a more quantitative understanding of reaction mechanisms.
Simulating Spectroscopic Properties: Accurately predicting the NMR and vibrational spectra of molecules derivatized with this compound to aid in their identification and characterization. rsc.org
Investigating Intermolecular Interactions: Modeling the interactions of this compound with solvents and other molecules to understand the role of non-covalent interactions in its reactivity.
These integrated studies will not only provide fundamental insights into the chemistry of deuterated systems but also aid in the rational design of new experiments and analytical methods.
Interdisciplinary Applications in Chemical Biology, Drug Discovery, and Environmental Science
The utility of this compound extends into several interdisciplinary fields, where it can be used to address a range of scientific questions.
In chemical biology , this compound is a valuable tool for studying biological processes at the molecular level. Its use in isotope labeling allows for the tracing of metabolic pathways and the quantification of proteins and metabolites in complex biological systems. mdpi.comisotope.com For example, it can be used to introduce stable isotope labels into biomolecules for analysis by NMR spectroscopy or mass spectrometry, providing insights into protein structure and function.
In drug discovery and development , deuterated compounds are increasingly being used to improve the pharmacokinetic properties of drugs. acs.org The introduction of deuterium can slow down drug metabolism, leading to a longer half-life and potentially improved efficacy. This compound can be used as a building block for the synthesis of deuterated drug candidates. isotope.com Furthermore, it is used in the synthesis of deuterated internal standards for pharmacokinetic studies, which are crucial for the accurate measurement of drug concentrations in biological fluids.
In environmental science , this compound can be used as a tracer to study the fate and transport of pollutants in the environment. Its unique isotopic signature allows it to be distinguished from its non-deuterated counterpart, enabling researchers to track its movement through different environmental compartments. Additionally, it can be used in laboratory studies to investigate the atmospheric reactions of organic compounds. For instance, studies on the reaction of deuterated acetone (B3395972) (which can be synthesized using deuterated precursors) with hydroxyl radicals have provided insights into the formation of acetic acid in the atmosphere. acs.org
The versatility of this compound ensures its continued importance in these and other emerging research areas, where the ability to introduce a stable isotopic label with minimal perturbation to the chemical properties of a molecule is a significant advantage.
Q & A
Basic Research Questions
Q. How is acetic anhydride-d6 utilized for site-specific protein lysine acetylation in quantitative proteomics?
- Methodological Answer : this compound is used to chemically acetylate lysine residues, enabling quantification via mass spectrometry. Key steps include:
- Solution Preparation : Prepare a 10.57 M solution using density (1.143 g/mL) and molecular weight (108.13 g/mol). For a 60 µmol reaction, add 6 µL to the protein sample .
- Reaction Conditions : Incubate at 4°C for 20 minutes with vortexing to ensure homogeneity. Precipitation may occur due to reagent acidity; resolubilize with urea or SDS if needed .
- Quenching : Neutralize excess reagent with Tris buffer (pH 8.0) to terminate the reaction .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Moisture Sensitivity : Store in airtight containers under inert gas (e.g., argon) to prevent hydrolysis. Use anhydrous solvents (e.g., DMSO) for reactions .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of as hazardous waste .
Q. How does this compound facilitate acyl group analysis in lipidomics?
- Methodological Answer : In lipid acetolysis, this compound replaces native acyl groups with deuterated analogs for MALDI-MS or LC-MS/MS detection.
- Reaction Protocol : Treat lipids with a 1:1 (v/v) mixture of acetic acid-d4 and this compound at 110°C for 12 hours. Dry under nitrogen and acetylate further in pyridine .
- Data Interpretation : Compare mass shifts (e.g., +6 Da per acetyl group) to map original acylation states .
Advanced Research Questions
Q. How can discrepancies in acetylation stoichiometry measurements be resolved when using this compound?
- Methodological Answer : Discrepancies often arise from isotopic impurity or incomplete labeling.
- Isotopic Purity Checks : Validate purity via NMR (e.g., absence of non-deuterated acetoxy signals) or parallel LC-MS/MS controls .
- Normalization : Use internal standards (e.g., ¹³C₄-labeled acetic anhydride) to correct for batch-to-batch variability .
- Data Reconciliation : Cross-validate with antibody-based assays (e.g., pan-acetyllysine Western blot) to confirm site-specific modifications .
Q. What strategies prevent acetyl group migration during carbohydrate acetylation with this compound?
- Methodological Answer :
- Solvent Order : Dissolve substrates in dry benzene before adding this compound and pyridine to minimize nucleophilic side reactions .
- Reaction Monitoring : Use ¹H NMR to track acetoxy signal ratios (e.g., 1.0:4.0 for methoxyl vs. acetoxy protons in methyl glucopyranoside derivatives) .
- Temperature Control : Conduct reactions at room temperature for ≤7 days to avoid prolonged exposure that may induce migration .
Q. How is in-gel acetylation optimized for histone modification studies using this compound?
- Methodological Answer :
- Gel-Based Protocol :
Resolve histones via SDS-PAGE, excise H3/H4 bands, and destain with acetonitrile/ammonium bicarbonate .
Add 5 µL this compound and 100 µL 1 M ammonium bicarbonate, incubate at 37°C for 15 minutes. Repeat once to ensure complete labeling .
- Digestion and Analysis : Digest with trypsin (1:20 ratio) and analyze via nanoLC-MS/MS with collision energy ramping (slope 3.8, offset 0) for peptide identification .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
